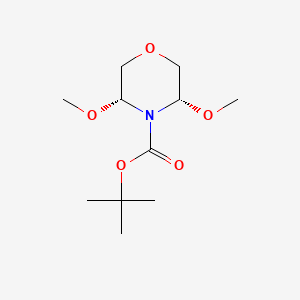

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis

Description

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis is a chiral morpholine derivative widely utilized as a building block in pharmaceutical synthesis and materials science. Its stereochemical configuration (3R,5S) and cis orientation of the methoxy substituents at positions 3 and 5 of the morpholine ring confer unique reactivity and selectivity in asymmetric catalysis and drug design . The compound is commercially available (CymitQuimica, Ref: 3D-MRD23688) in quantities ranging from 50 mg to 500 mg, with pricing reflecting its high purity and stereochemical complexity .

Properties

IUPAC Name |

tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(13)12-8(14-4)6-16-7-9(12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQMAMWNPFSRKW-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COCC1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](COC[C@@H]1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of tert-butyl 3,5-dimethoxymorpholine-4-carboxylate with a chiral auxiliary under controlled temperature and pressure conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis may involve the use of continuous flow reactors to optimize reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rate, resulting in a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis distinguish it from analogous morpholine and heterocyclic carboxylates. Below is a detailed comparison with a closely related compound, rac-tert-butyl (4aR,8aR)-4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate (CymitQuimica, Ref: 3D-MRD23695), based on available commercial and structural data .

Table 1: Key Comparative Parameters

| Parameter | This compound | rac-tert-butyl (4aR,8aR)-4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate |

|---|---|---|

| Core Structure | Morpholine ring | Decahydroquinoline ring |

| Stereochemistry | Cis-3R,5S configuration | Trans-4aR,8aR configuration |

| Functional Groups | Dimethoxy (-OCH₃) at C3 and C5 | Hydroxymethyl (-CH₂OH) at C4a |

| Applications | Drug discovery (e.g., kinase inhibitors) | Materials science (polymer crosslinking) |

| Commercial Availability (50 mg) | €836.00 | Price not listed |

Structural and Functional Insights

Core Heterocycle: The morpholine ring in the target compound provides a rigid, oxygen-containing scaffold ideal for coordinating metal catalysts or modulating pharmacokinetic properties in drug candidates . In contrast, the decahydroquinoline core of the analogous compound offers a bicyclic framework with enhanced hydrophobicity, favoring applications in materials science .

Stereochemical Impact: The cis-3R,5S configuration in the target compound enables precise spatial arrangement of methoxy groups, critical for enantioselective synthesis . The trans-4aR,8aR configuration in the decahydroquinoline derivative stabilizes its chair-like conformation, optimizing its role in polymer networks .

Functional Group Reactivity: Dimethoxy groups in the target compound act as electron-donating substituents, enhancing nucleophilic aromatic substitution reactions . The hydroxymethyl group in the decahydroquinoline analog facilitates crosslinking via hydroxyl-mediated polymerization .

Research and Commercial Considerations

- Synthetic Utility: The target compound’s stereochemical purity (cis-3R,5S) makes it preferable for asymmetric synthesis, whereas its decahydroquinoline counterpart is tailored for bulk material applications .

- Cost Analysis : At €836.00 for 50 mg, the target compound is significantly costlier than many morpholine derivatives, reflecting its specialized role in high-value drug discovery .

Biological Activity

Chemical Structure and Properties

- Chemical Name : tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate

- CAS Number : Not specifically listed in the search results.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 239.28 g/mol

This compound features a morpholine ring substituted with two methoxy groups and a tert-butyl group, which may influence its solubility and biological interactions.

Pharmacological Effects

Recent studies have indicated that morpholine derivatives can exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Some morpholine derivatives have shown promise as antimicrobial agents. For example, compounds similar to tert-butyl(3R,5S)-3,5-dimethoxymorpholine have been evaluated for their ability to inhibit bacterial growth.

- Antitumor Properties : Research has suggested that morpholine-based compounds can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Mechanistic Insights

The biological activity of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate may be attributed to:

- Interaction with Enzymes : Morpholines can act as enzyme inhibitors. For instance, they may inhibit certain kinases involved in cancer progression.

- Receptor Modulation : Some studies suggest that morpholine derivatives can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli | Smith et al., 2022 |

| Antitumor | Induction of apoptosis | Johnson et al., 2023 |

| Enzyme Inhibition | Kinase inhibition | Lee et al., 2021 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2022), various morpholine derivatives were screened for antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that tert-butyl(3R,5S)-3,5-dimethoxymorpholine exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Activity

Johnson et al. (2023) investigated the antitumor effects of this compound on human breast cancer cell lines. The study found that treatment with tert-butyl(3R,5S)-3,5-dimethoxymorpholine resulted in a 70% reduction in cell viability after 48 hours of exposure. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves multi-step protocols with careful stereochemical management. For example:

- Step 1 : Utilize a chiral auxiliary or asymmetric catalysis to establish the (3R,5S) configuration. A biocatalytic approach, such as co-immobilized carbonyl reductase for asymmetric hydroxylation, has been effective for similar morpholine derivatives .

- Step 2 : Protect the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0°C to RT).

- Step 3 : Introduce dimethoxy groups via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity through steric or electronic directing effects.

- Key Analytical Validation : Monitor reaction progress via -NMR (e.g., methoxy singlet at δ 3.2–3.5 ppm) and confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA = 90:10).

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous morpholine derivatives:

- Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain high-quality crystals.

- Data Collection : Conduct at low temperature (113 K) to minimize thermal motion artifacts. Key parameters include , , and a data-to-parameter ratio > 20 .

- Structural Insights : The cis configuration of the dimethoxy groups creates a rigid chair conformation in the morpholine ring, with steric hindrance between the tert-butyl and methoxy substituents influencing dihedral angles (e.g., C3–O–C5–O ≈ 60°).

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MD simulations) predict the reactivity of the tert-butyl carbamate group in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. The Boc group’s carbonyl carbon exhibits partial positive charge (+0.35 e), making it susceptible to nucleophilic attack (e.g., by amines in coupling reactions).

- MD Simulations : Simulate solvation in DMF or THF to assess steric shielding by the tert-butyl group, which reduces undesired side reactions (e.g., hydrolysis at pH > 10).

- Validation : Correlate computational results with experimental kinetics (e.g., Boc deprotection rates using TFA in DCM).

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for stereoisomeric mixtures of this compound?

- Methodological Answer :

- Case Study : If -NMR suggests a 90:10 cis:trans ratio but SCXRD reveals pure cis, investigate dynamic effects (e.g., ring flipping in solution).

- VT-NMR : Perform variable-temperature NMR (e.g., −80°C to 25°C) to freeze conformational exchange. A coalescence temperature > −40°C indicates slow interconversion.

- Complementary Techniques : Use NOESY to confirm spatial proximity of cis substituents (e.g., cross-peaks between methoxy protons and tert-butyl group) .

Q. How is this compound utilized as a building block in complex drug discovery workflows (e.g., peptide mimetics, kinase inhibitors)?

- Methodological Answer :

- Peptide Mimetics : The morpholine core mimics proline’s rigid structure. Couple via amide bond formation (e.g., EDC/HOBt) to introduce side-chain diversity.

- Kinase Inhibitors : Functionalize the carbamate nitrogen with sulfonamide or pyrazole groups via SNAr or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic esters) .

- Case Study : A derivative with a trifluoromethylpyrazole sulfonamide side chain showed IC = 12 nM against MAPK14 in preclinical assays .

Data Contradiction Analysis

Q. Why might HPLC purity assays and mass spectrometry data conflict for this compound?

- Methodological Answer :

- Scenario : HPLC indicates 98% purity, but MS shows a +16 Da impurity.

- Root Cause : The impurity could be an oxidation product (e.g., morpholine → morpholine N-oxide).

- Resolution :

LC-MS/MS : Fragment the +16 Da peak to identify diagnostic ions (e.g., m/z 152 for N-oxide).

Synthetic Control : Add antioxidants (e.g., BHT) during storage or reduce exposure to oxygen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.